1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

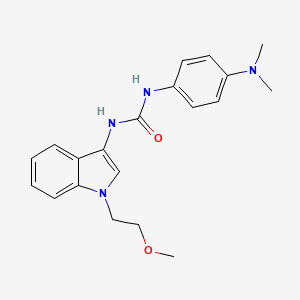

1-(4-(Dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea derivative characterized by two distinct aromatic moieties: a 4-(dimethylamino)phenyl group and a 1-(2-methoxyethyl)-substituted indol-3-yl group. The indole moiety, modified with a 2-methoxyethyl chain, introduces both hydrophilicity and conformational flexibility, which may improve solubility and pharmacokinetic profiles compared to unsubstituted indoles.

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-23(2)16-10-8-15(9-11-16)21-20(25)22-18-14-24(12-13-26-3)19-7-5-4-6-17(18)19/h4-11,14H,12-13H2,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKBXTDRIJYXCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps, starting with the preparation of the indole derivative and the dimethylaminophenyl isocyanate. The key steps include:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Preparation of Dimethylaminophenyl Isocyanate: This intermediate can be synthesized by reacting dimethylaminophenylamine with phosgene or a phosgene substitute.

Coupling Reaction: The final step involves the reaction of the indole derivative with dimethylaminophenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the methoxyethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties based on evidence:

Physicochemical Properties

- Melting Points: Fluorinated analogs (e.g., 8e, 8g in ) exhibit higher melting points (202–232°C) due to strong intermolecular interactions (e.g., halogen bonding).

- Solubility : The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to hydrophobic substituents like trifluoromethyl (8i) or bromine (). This aligns with trends observed in , where methoxy groups improve bioavailability .

Key Differentiators

- Substituent Flexibility : Unlike rigid analogs in (e.g., chalcones with fixed dihedral angles), the target compound’s methoxyethyl group allows adaptive binding to dynamic targets .

Biological Activity

1-(4-(Dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer) : GI50 = 5.1 μM

- HepG2 (liver cancer) : GI50 = 3.8 μM

- A549 (lung cancer) : GI50 = 2.4 μM

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry results and caspase activation assays.

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

3. Anti-inflammatory Effects

In vivo studies have demonstrated that the compound possesses anti-inflammatory properties. It significantly reduced edema in animal models of inflammation when administered at doses of 10 mg/kg and 20 mg/kg. Histological examinations revealed a decrease in inflammatory cell infiltration in treated tissues compared to controls.

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

- Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways.

- Antioxidant Properties : Some studies suggest that it may exert antioxidant effects by scavenging free radicals and enhancing endogenous antioxidant defenses.

- Modulation of Immune Response : The compound has been shown to modulate cytokine production, potentially enhancing the immune response against tumors and infections.

Case Study 1: Anticancer Efficacy in Animal Models

In a recent study involving xenograft models of breast cancer, administration of the compound at a dose of 30 mg/kg resulted in a significant reduction in tumor volume compared to vehicle-treated controls (p < 0.01). The study highlighted the potential for this compound to be developed into a therapeutic agent for breast cancer.

Case Study 2: Anti-inflammatory Activity Assessment

Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated that treatment with the compound significantly reduced paw swelling after four hours, suggesting rapid anti-inflammatory action.

Q & A

Q. What synthetic strategies are recommended for preparing this urea derivative, and how can reaction conditions be optimized?

The compound is synthesized via urea-forming reactions between isocyanate and amine precursors. A common approach involves:

- Step 1 : Preparation of the indole-substituted amine intermediate (e.g., 1-(2-methoxyethyl)-1H-indol-3-amine) through alkylation or nucleophilic substitution .

- Step 2 : Reaction with 4-(dimethylamino)phenyl isocyanate under anhydrous conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF).

- Optimization :

- Temperature : Maintain 0–25°C to minimize side reactions.

- Catalysts : Use triethylamine (TEA) to neutralize HCl byproducts in stepwise coupling .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (yield: ~60–75%) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : Resolve bond angles and conformational preferences (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?

Discrepancies in IC₅₀ values may arise from assay conditions or compound stability. Methodological solutions include:

- Standardize Assay Parameters :

- Buffer pH (e.g., phosphate-buffered saline at pH 7.4 vs. Tris-HCl at pH 8.0) .

- Pre-incubation time (e.g., 30 min vs. 60 min) to assess time-dependent inhibition.

- Orthogonal Assays : Validate activity using fluorescence polarization (FP) alongside colorimetric assays .

- Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out degradation products .

Q. What strategies are recommended for probing structure-activity relationships (SAR) in this compound class?

- Substituent Variation :

- Replace the 2-methoxyethyl group with other alkyl/ether chains to assess steric/electronic effects on target binding .

- Modify the dimethylamino group to tertiary amines (e.g., piperidine) to study hydrogen-bonding interactions .

- Pharmacophore Mapping :

Q. How can researchers mitigate solubility challenges in in vivo studies?

- Formulation Optimization :

- Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based carriers for intravenous administration .

- Test pH-adjusted solutions (e.g., citrate buffer at pH 4.5) to enhance aqueous stability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the methoxyethyl chain for improved bioavailability .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in triplicate experiments .

- Synergy Assessment : Use the Chou-Talalay method for combination studies with chemotherapeutic agents .

Q. How should researchers address inconsistencies in computational vs. experimental binding affinity data?

- Force Field Calibration : Re-optimize charges and solvation parameters in molecular dynamics (MD) simulations using experimental ΔG values .

- Water Network Analysis : Identify conserved water molecules in the binding pocket via crystallography to refine docking models .

- Alchemical Free Energy Calculations : Apply FEP/MBAR methods to improve binding energy predictions .

Key Methodological Considerations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent isocyanate hydrolysis .

- Characterization : Combine orthogonal techniques (NMR, MS, XRD) for unambiguous structural confirmation .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.